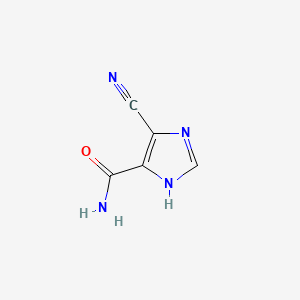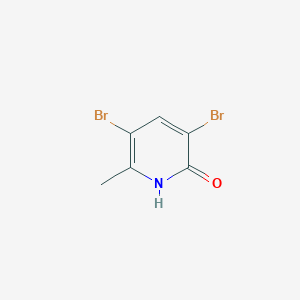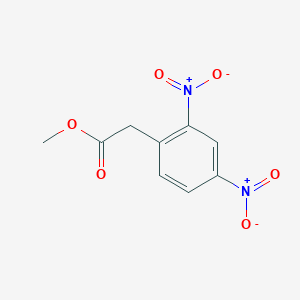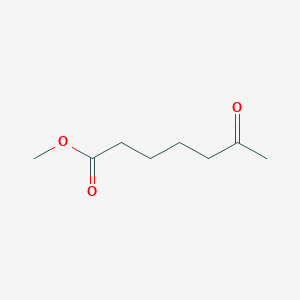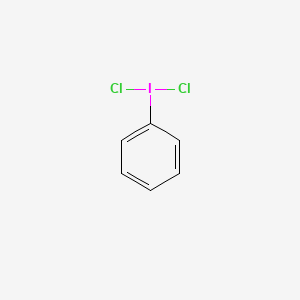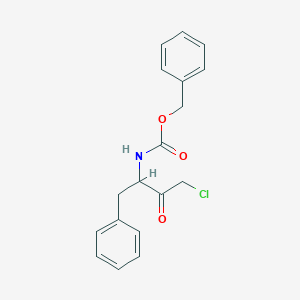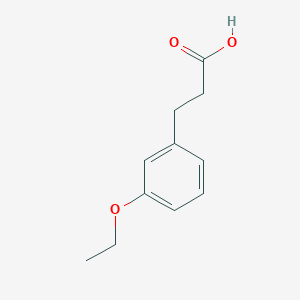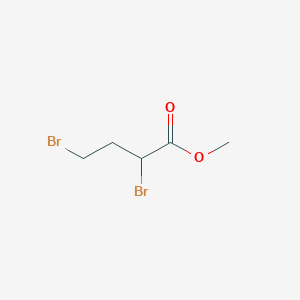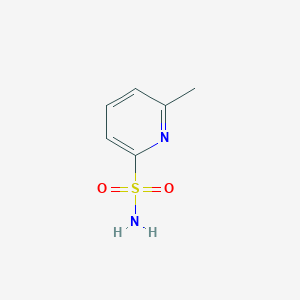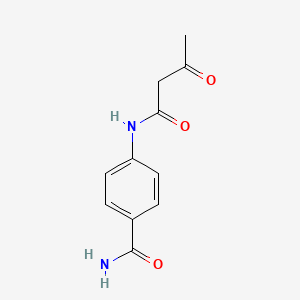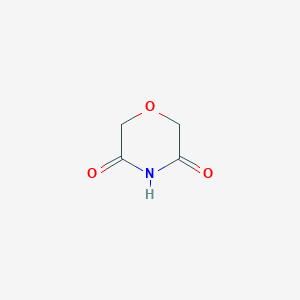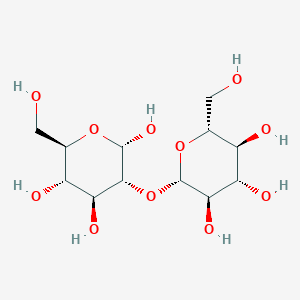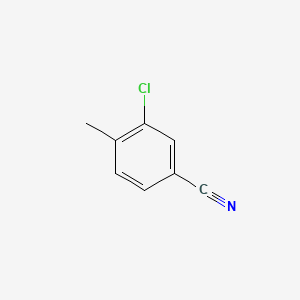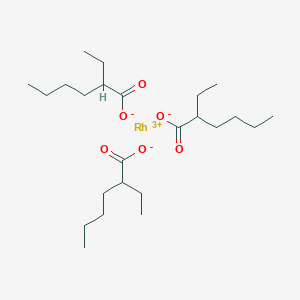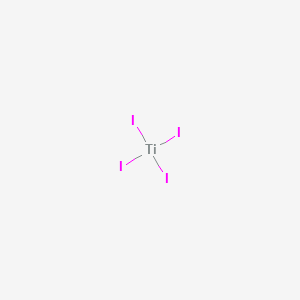
四碘化钛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Titanium(IV) iodide has several applications in scientific research:
-
Chemical Vapor Deposition (CVD): : It is used in the CVD process to produce titanium nitride films, which have optimized characteristics for various industrial applications .
-
Nanoparticle Synthesis: : Titanium(IV) iodide is used in the synthesis of titanium dioxide nanoparticles, which are important in catalysis and materials design .
-
Material Science: : The compound is used in the production of high-purity titanium films through the van Arkel–de Boer process .
作用机制
Target of Action
Titanium(IV) iodide, also known as Titanium tetraiodide, is a rare molecular binary metal iodide, consisting of isolated molecules of tetrahedral Titanium(IV) centers It’s known that titanium(iv) iodide is used in the van arkel–de boer process for the purification of titanium .
Biochemical Pathways
Titanium(iv) iodide forms adducts with lewis bases, and it can also be reduced . When the reduction is conducted in the presence of Titanium metal, one obtains polymeric Titanium(III) and Titanium(II) derivatives .
Pharmacokinetics
It’s known that titanium(iv) iodide is a volatile solid , suggesting that it could potentially be absorbed and distributed in the body through inhalation. More research is needed to fully understand the pharmacokinetics of Titanium(IV) iodide.
Result of Action
It’s known that titanium(iv) iodide can form adducts with lewis bases and can be reduced . These reactions could potentially have effects at the molecular and cellular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Titanium(IV) iodide. For instance, Titanium(IV) iodide can be distilled without decomposition at one atmosphere , suggesting that atmospheric pressure can influence its stability. Furthermore, Titanium(IV) iodide is known to undergo violent hydrolysis , indicating that its interaction with water can significantly affect its stability and reactivity.
生化分析
Biochemical Properties
Titanium tetraiodide plays a significant role in various biochemical reactions due to its ability to form adducts with Lewis bases and its mild Lewis acidity . It interacts with enzymes, proteins, and other biomolecules primarily through iodotitanation, reduction, and Lewis acid catalysis . For instance, titanium tetraiodide can induce catalytic aldol and Mannich-type reactions, which are essential in organic synthesis . The compound’s ability to form adducts with Lewis bases allows it to interact with various biomolecules, facilitating biochemical transformations.
Cellular Effects
Titanium tetraiodide influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Its mild Lewis acidity enables it to participate in catalytic reactions that can alter cellular processes . For example, titanium tetraiodide can promote the formation of halogenated cyclopent-2-enone derivatives, which can impact cellular metabolism . Additionally, its ability to form adducts with Lewis bases allows it to interact with cellular proteins and enzymes, potentially affecting gene expression and cell signaling pathways.
Molecular Mechanism
At the molecular level, titanium tetraiodide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s ability to form adducts with Lewis bases allows it to interact with enzymes and proteins, leading to enzyme inhibition or activation . For instance, titanium tetraiodide can induce the catalytic aldol and Mannich-type reactions by acting as a Lewis acid . These interactions can result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of titanium tetraiodide can change over time due to its stability and degradation properties . The compound is known to be stable under standard conditions but can undergo hydrolysis in the presence of water . Long-term exposure to titanium tetraiodide in in vitro or in vivo studies has shown that it can cause changes in cellular function, including alterations in gene expression and cellular metabolism . The stability and degradation of titanium tetraiodide are crucial factors in determining its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of titanium tetraiodide vary with different dosages in animal models. At low doses, the compound can promote beneficial biochemical reactions, such as catalytic aldol and Mannich-type reactions . At high doses, titanium tetraiodide can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Studies have shown that there are threshold effects for titanium tetraiodide, where the compound’s beneficial effects are observed at lower doses, while toxic effects are seen at higher doses .
Metabolic Pathways
Titanium tetraiodide is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions . The compound’s ability to form adducts with Lewis bases allows it to participate in catalytic reactions, such as aldol and Mannich-type reactions . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . Titanium tetraiodide’s role in metabolic pathways is crucial for understanding its biochemical properties and effects on cellular function.
Transport and Distribution
Within cells and tissues, titanium tetraiodide is transported and distributed through interactions with transporters and binding proteins . The compound’s ability to form adducts with Lewis bases allows it to bind to specific proteins, facilitating its transport and distribution . Titanium tetraiodide’s localization and accumulation within cells can impact its biochemical effects, influencing cellular processes and function .
Subcellular Localization
Titanium tetraiodide’s subcellular localization is determined by its interactions with targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . For instance, titanium tetraiodide can localize to the cytoplasm or nucleus, affecting gene expression and cellular metabolism . Understanding the subcellular localization of titanium tetraiodide is essential for elucidating its mechanism of action and effects on cellular function.
准备方法
Titanium(IV) iodide can be synthesized through several methods:
-
Direct Combination of Elements: : Titanium metal reacts with iodine at elevated temperatures (around 425°C) to form titanium(IV) iodide: [ \text{Ti} + 2 \text{I}_2 \rightarrow \text{TiI}_4 ] This reaction is typically conducted in a tube furnace .
-
Exchange Reaction: : Titanium tetrachloride reacts with hydrogen iodide to produce titanium(IV) iodide and hydrogen chloride: [ \text{TiCl}_4 + 4 \text{HI} \rightarrow \text{TiI}_4 + 4 \text{HCl} ] This method is useful for producing titanium(IV) iodide in a controlled laboratory setting .
-
Oxide-Iodide Exchange: : Titanium dioxide reacts with aluminum iodide to form titanium(IV) iodide and aluminum oxide: [ 3 \text{TiO}_2 + 4 \text{AlI}_3 \rightarrow 3 \text{TiI}_4 + 2 \text{Al}_2\text{O}_3 ] This method is often used in industrial settings .
化学反应分析
Titanium(IV) iodide undergoes various chemical reactions, including:
-
Hydrolysis: : Titanium(IV) iodide reacts violently with water, leading to hydrolysis and the formation of titanium dioxide and hydrogen iodide: [ \text{TiI}_4 + 2 \text{H}_2\text{O} \rightarrow \text{TiO}_2 + 4 \text{HI} ]
-
Reduction: : Titanium(IV) iodide can be reduced to form lower oxidation state titanium compounds. For example, in the presence of titanium metal, it can form polymeric titanium(III) and titanium(II) derivatives .
-
Formation of Adducts: : Titanium(IV) iodide forms adducts with Lewis bases, which can be used in various chemical syntheses .
相似化合物的比较
Titanium(IV) iodide can be compared with other titanium halides, such as:
-
Titanium(IV) Chloride (TiCl₄): : Unlike titanium(IV) iodide, titanium(IV) chloride is a colorless liquid at room temperature and has a lower melting point (-24°C compared to 150°C for TiI₄) .
-
Titanium(IV) Bromide (TiBr₄): : This compound is similar to titanium(IV) iodide but has different physical properties, such as a lower melting point and different solubility characteristics .
-
Titanium(IV) Fluoride (TiF₄): : Titanium(IV) fluoride is a white solid with different reactivity and applications compared to titanium(IV) iodide .
Titanium(IV) iodide is unique due to its high molecular weight and specific applications in the purification of titanium and the synthesis of specialized materials.
属性
CAS 编号 |
7720-83-4 |
|---|---|
分子式 |
I4Ti |
分子量 |
555.485 g/mol |
IUPAC 名称 |
titanium(4+);tetraiodide |
InChI |
InChI=1S/4HI.Ti/h4*1H;/q;;;;+4/p-4 |
InChI 键 |
NLLZTRMHNHVXJJ-UHFFFAOYSA-J |
SMILES |
[Ti](I)(I)(I)I |
规范 SMILES |
[Ti+4].[I-].[I-].[I-].[I-] |
Key on ui other cas no. |
7720-83-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


